molecular formula C11H18O B8665593 2-Cyclopentyl-2-methyl-cyclopentanone CAS No. 61650-80-4

2-Cyclopentyl-2-methyl-cyclopentanone

Cat. No.: B8665593
CAS No.: 61650-80-4
M. Wt: 166.26 g/mol
InChI Key: BZYBDDZDZRQEKS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methyl-cyclopentanone is a bicyclic ketone featuring a cyclopentane ring fused with a substituted cyclopentanone moiety. Such compounds are typically intermediates in organic synthesis, particularly in agrochemical and pharmaceutical applications .

Properties

CAS No.

61650-80-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-cyclopentyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-11(8-4-7-10(11)12)9-5-2-3-6-9/h9H,2-8H2,1H3

InChI Key

BZYBDDZDZRQEKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares inferred properties of 2-Cyclopentyl-2-methyl-cyclopentanone with similar cyclopentanone derivatives:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) XlogP Topological Polar Surface Area (Ų)
This compound (inferred) ~180 180–200 (estimated) ~0.95 ~4.2 17.1
2-Methylcyclopentanone 98.14 139–140 0.916 1.2 17.1
DL-3-Methylcyclopentanone 98.14 145 0.913 1.2 17.1
2-Hexyl-2-methylcyclopentanone 182.3 Not reported Not reported 3.8 17.1

Key Observations :

  • Lipophilicity: The XlogP value (estimated ~4.2) is higher than methyl-substituted analogs (XlogP ~1.2) but lower than 2-hexyl-2-methylcyclopentanone (XlogP 3.8), reflecting a balance between cyclopentyl bulk and alkyl chain length .
  • Boiling Point: The cyclopentyl group likely elevates the boiling point compared to simpler analogs like 2-methylcyclopentanone (139–140°C) due to increased molecular weight and surface area .

Preparation Methods

Sodium-Mediated Alkylation

The alkylation of cyclopentanone with methyl iodide in liquid ammonia forms 2-cyclopentyl-2-methyl-cyclopentanone through a stepwise enolate intermediate. In a patented procedure, cyclopentanone (4 g, 0.048 mol) reacts with sodium metal (2.2 g, 0.096 mol) in liquid ammonia (150 mL) at −33°C. Methyl iodide (16 g, 0.11 mol) is added dropwise, yielding 4 g (83% yield) of the target compound after acidic workup and ether extraction.

Reaction Conditions:

  • Temperature: −33°C (liquid ammonia)

  • Solvent: Liquid NH₃

  • Catalyst: Sodium metal

  • Yield: 83%

Mechanistic Pathway:

  • Deprotonation of cyclopentanone by Na/NH₃ to form enolate.

  • Nucleophilic attack of enolate on methyl iodide.

  • Acidic quenching to regenerate the ketone.

Friedel-Crafts Acylation with Polyphosphoric Acid

Direct Acylation Avoiding Acid Chlorides

Polyphosphoric acid (PPA) serves as both solvent and catalyst for the Friedel-Crafts reaction between cyclopentanecarboxylic acid and methyl-substituted reagents. Adapted from cyclopentyl ketone syntheses, cyclopentanecarboxylic acid (10 g, 88 mmol) and methylating agent (e.g., methyl chloride) react in PPA (20 g) at 75°C for 2 hours. The crude product is extracted with o-dichlorobenzene, yielding 99% purity (GC analysis).

Optimized Parameters:

  • Temperature: 75°C

  • PPA:Thiophene ratio: 2:1 (w/w)

  • Yield: >90% (crude)

  • Advantages: Eliminates stannic chloride waste and acid chloride intermediates.

Halogenation-Elimination Sequence

Bromination and Dehydrohalogenation

A two-step protocol from Patent US3981911 converts this compound to 5-cyclopentyl-5-methyl-2-cyclopentenone, which is hydrogenated to the target compound:

  • Bromination: React 4 g (0.026 mol) of substrate with Br₂ (4.2 g, 0.026 mol) in CHCl₃ at 0°C.

  • Dehydrohalogenation: Reflux with pyridine (20 mL) to eliminate HBr, yielding 3.5 g (88%) of cyclopentenone intermediate.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) restores the saturated ketone.

Critical Parameters:

  • Bromination temperature: 0°C (prevents over-halogenation)

  • Pyridine reflux: 1 hour (eliminates HBr)

  • Final hydrogenation pressure: 1 atm (H₂ balloon)

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial methods prioritize solvent recycling and catalyst reuse. For example, continuous flow reactors improve yield in Friedel-Crafts reactions:

  • Solvent: o-Dichlorobenzene (recyclable via distillation)

  • Catalyst: PPA (reusable after neutralization)

  • Throughput: 500 kg/batch (extrapolated from pilot data).

ParameterAlkylationFriedel-CraftsHalogenation
Hazardous WasteLow (Na salts)Moderate (PPA)High (Br₂, HBr)
Energy ConsumptionHigh (NH₃)ModerateModerate
ScalabilityLab-scaleIndustrialLab-scale

Emerging Methodologies and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Recent patents describe Pd-catalyzed reactions for cyclopentyl ketones. For instance, Suzuki-Miyaura coupling of cyclopentyl boronic acids with methyl-substituted haloketones may offer a complementary route, though yields remain unverified for this substrate.

Enzymatic Asymmetric Synthesis

While unreported for this compound, asymmetric reductive amination of 2-methylcyclopentanone with chiral Pd catalysts achieves 98% enantiomeric excess . Adapting this to ketone alkylation could enable stereocontrolled synthesis.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentyl-2-methyl-cyclopentanone, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example:

  • Claisen-Schmidt Condensation: Reacting cyclopentanone with cyclopentylmethyl ketone derivatives under basic conditions (e.g., NaOH/EtOH) at 60–80°C, followed by acid workup.
  • Alkylation: Using methyl iodide or cyclopentyl bromide with a strong base (e.g., LDA) in anhydrous THF at −78°C to control regioselectivity .
    Optimization Tips:
  • Purification via fractional distillation (bp ~139–145°C, similar to analogues in ) or recrystallization from hexane/ethyl acetate mixtures.
  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1).

Q. Which spectroscopic techniques are prioritized for structural elucidation, and what key markers distinguish this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for a singlet at δ 1.2–1.5 ppm (cyclopentyl CH₂), a triplet for the methyl group (δ 1.0–1.2 ppm), and a carbonyl-adjacent proton at δ 2.5–2.8 ppm.
    • ¹³C NMR: A carbonyl signal at ~215 ppm and cyclopentyl carbons at 25–35 ppm .
  • IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (ketone C=O stretch).
  • GC/MS: Molecular ion peak at m/z 178 (C₁₁H₁₈O⁺), with fragmentation peaks at m/z 83 (cyclopentyl fragment) and 55 (methylcyclopentanone) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

Methodological Answer:

  • Cross-Validation: Compare DFT-optimized geometries with X-ray crystallography data (e.g., bond lengths and angles from ). Adjust computational parameters (e.g., solvent effects, basis sets).
  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility impacting spectral discrepancies .
  • Reference Standards: Validate against certified impurities (e.g., cyclopentylphenylmethanone in ) to rule out contamination.

Q. What catalytic systems enable enantioselective synthesis of derivatives, and how do their mechanisms differ?

Methodological Answer:

  • Organocatalysts: Proline-derived catalysts for asymmetric aldol reactions, achieving enantiomeric excess (ee) >80% via enamine intermediates.
  • Transition Metal Catalysts: Pd-catalyzed α-arylation of cyclopentanone derivatives, proceeding through oxidative addition/reductive elimination pathways .
    Mechanistic Differentiation:
  • Radical Pathways: TEMPO-trapping experiments confirm/refute radical intermediates in Stetter-like reactions ().
  • Kinetic Isotope Effects (KIE): Compare kH/kD values to distinguish proton-transfer vs. electron-transfer steps.

Q. What advanced analytical strategies ensure purity in complex reaction mixtures?

Methodological Answer:

  • Multi-Dimensional Chromatography: Combine HPLC (C18 column, acetonitrile/water gradient) with GC/MS for volatile impurities ().
  • Impurity Profiling: Use certified reference materials (e.g., cyclopentylmandelic acid in ) to calibrate detection limits (<0.1% w/w).
  • X-ray Crystallography: Resolve ambiguous peaks in NMR/IR by confirming solid-state structure ().

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